Magnesium succinate

Description

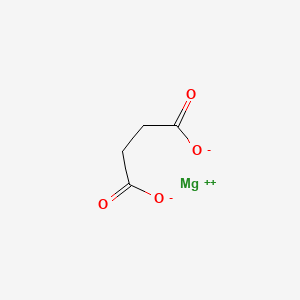

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;butanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4.Mg/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);/q;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFKXPVFCUXHGEB-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)[O-])C(=O)[O-].[Mg+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4MgO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70955093 | |

| Record name | Magnesium butanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70955093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

556-32-1, 33460-47-8 | |

| Record name | Magnesium succinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium butanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70955093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium succinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.293 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B728YV86FE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Scientific Research Applications

Dietary Supplementation

Health Benefits:

Magnesium succinate is primarily used as a dietary supplement to enhance magnesium intake. Magnesium plays a critical role in numerous physiological processes, including muscle function, nerve transmission, and energy production. The organic nature of this compound allows for better absorption compared to inorganic magnesium salts.

Clinical Studies:

Several studies have investigated the effects of magnesium supplementation on health outcomes:

- A randomized controlled trial demonstrated that magnesium supplementation improved sleep quality in older adults, with significant reductions in the Pittsburgh Sleep Quality Index (PSQI) scores after eight weeks of treatment .

- Research has shown rapid recovery from major depression using magnesium treatments, with patients experiencing significant improvement within a week .

Biomedical Applications

Bone Repair and Regeneration:

Magnesium and its compounds, including this compound, have been extensively studied for their potential in orthopedic applications. They are known to promote osteogenesis and angiogenesis, making them suitable for bone repair materials.

- Recent studies indicate that magnesium-based alloys have been successfully used in implantable devices such as vascular stents and orthopedic implants due to their excellent biocompatibility and biodegradability .

Case Studies:

- In an experimental study involving rabbits, magnesium pins were implanted to assess their effectiveness in enhancing bone consolidation and angiogenesis. The results indicated promising outcomes for using magnesium in biodegradable implants .

Industrial Applications

Production of Succinic Acid:

this compound serves as a precursor in the industrial production of succinic acid through fermentation processes. The recovery of succinic acid from magnesium salts has been optimized to improve yield and purity.

- A patented method describes an efficient process for isolating succinic acid from a this compound solution by acidification with hydrochloric acid (HCl), achieving high purity levels (at least 85% succinic acid) while minimizing waste .

Preparation Methods:

The synthesis of this compound can be accomplished through various methods:

- A common preparation method involves mixing succinic acid with magnesium hydroxide at elevated temperatures to produce high-purity this compound suitable for food additives and supplements .

Comparison with Similar Compounds

Research Insights

- Bioavailability: Organic salts (succinate, citrate, glycinate) exhibit 50–67% absorption in rats, outperforming inorganic salts (e.g., oxide, sulfate) .

- Industrial Efficiency : this compound’s recyclability in fermentation reduces production costs for succinic acid .

- Supplement Formulations : Blends like "Magnesium Complex" (succinate + taurinate + malate) optimize absorption and therapeutic effects .

Preparation Methods

Fed-Batch Fermentation Protocol

- Culture Medium : Glucose (60 g/L), yeast extract (10 g/L), $$ \text{Mg(OH)}_2 $$ (pH 6.8–7.2).

- Neutralization : $$ \text{Mg(OH)}_2 $$ maintains pH while forming this compound.

- Productivity : The strain M. succiniciproducens PALK (pMS3-mgtB) achieves 152.23 g/L succinic acid with a yield of 1.30 mol/mol glucose.

The use of $$ \text{Mg(OH)}_2 $$ over $$ \text{NaOH} $$ reduces osmotic stress and minimizes byproduct formation (e.g., acetate, formate). Proteomic analyses reveal upregulation of phosphoenolpyruvate carboxykinase (PckA) and fumarase (FumC) by 7.11- and 10.82-fold, respectively, under $$ \text{Mg}^{2+} $$-rich conditions, directly correlating with enhanced succinate flux.

Comparative Analysis of Preparation Methods

| Parameter | Chemical Synthesis | Fermentation |

|---|---|---|

| Yield | 75–85% | 90–95% |

| Purity | 98–99% | 95–97% (requires downstream processing) |

| Cost | Moderate | High (strain maintenance) |

| Environmental Impact | $$ \text{CO}_2 $$ emissions | Sustainable (biobased) |

Fermentation outperforms chemical methods in yield but necessitates advanced bioreactor systems. The patent EP2370586B1 highlights a hybrid approach: fermentative succinic acid is reacted with $$ \text{Mg(OH)}_2 $$, and the resultant this compound is converted to sodium succinate via ion exchange, enabling magnesium recycling.

Industrial-Scale Manufacturing

Large-scale production employs high-inoculum fed-batch reactors (10,000 L capacity) with dual carbon sources (glucose and glycerol). Key optimizations include:

- Inoculum Density : 20% (v/v) to reduce lag phase.

- Neutralizer Feed Rate : 39.64 g/L/h $$ \text{Mg(OH)}_2 $$ to maintain pH 6.8.

- Downstream Processing : Microfiltration and crystallization at 4°C.

A 2025 NCATS report notes industrial batches yielding 500 kg/month of pharmaceutical-grade this compound, complying with USP-NF standards.

Quality Control and Characterization

Analytical Techniques :

- Titrimetry : Quantify free $$ \text{Mg}^{2+} $$ via EDTA titration (endpoint pH 10.0).

- HPLC : Purity assessment (C18 column, 0.1% $$ \text{H}3\text{PO}4 $$ mobile phase).

- Thermogravimetric Analysis (TGA) : Dehydration onset at 120°C.

Regulatory guidelines (e.g., EFSA, FDA) mandate <0.1% heavy metal contamination, achievable via chelation with EDTA.

Q & A

Q. What experimental design strategies are optimal for optimizing magnesium succinate synthesis parameters?

A full factorial design (FFD) is recommended to evaluate interactions between variables such as reactant molar ratios, pH, temperature, and stirring rate. For example, a 3-level FFD with three factors (e.g., magnesium hydroxide concentration, succinic acid addition rate, and reaction time) allows simultaneous testing of main effects and interactions . Statistical tools like ANOVA can identify significant factors (p < 0.05) and model response surfaces for yield optimization. Taguchi methods or central composite designs are alternatives for reducing experimental runs while maintaining precision .

Q. How can this compound be characterized to confirm its structural integrity and purity?

Combine spectroscopic and thermal analyses:

- FTIR : Verify carboxylate (C=O stretching at ~1600 cm⁻¹) and Mg-O bonds (400–600 cm⁻¹) .

- XRD : Compare diffraction patterns with reference data (e.g., ICDD PDF-00-056-0321 for this compound) to confirm crystallinity .

- TGA/DSC : Assess thermal stability (decomposition ~300°C) and hydration state .

- ICP-OES : Quantify magnesium content to validate stoichiometry .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Use gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Work in a fume hood to avoid inhalation of fine particulates .

- Waste Management : Neutralize acidic residues before disposal and segregate waste for certified treatment .

- First Aid : For eye exposure, flush with water for 15 minutes; for ingestion, seek medical attention without inducing vomiting .

Advanced Research Questions

Q. How can contradictions in reported this compound bioavailability data be resolved?

Discrepancies often arise from variations in dissolution kinetics or experimental models. To address this:

- In Vitro Dissolution Testing : Simulate gastrointestinal conditions (e.g., USP apparatus with pH 1.2 HCl for gastric phase and pH 6.8 PBS for intestinal phase) .

- Comparative Studies : Use isotopic labeling (e.g., ²⁵Mg) to track absorption in cell models (Caco-2) versus in vivo rodent assays .

- Statistical Meta-Analysis : Apply random-effects models to aggregate data from heterogeneous studies and identify confounding variables (e.g., excipient interactions) .

Q. What methodologies are effective for studying this compound’s role in mitochondrial succinate dehydrogenase (SDH) activity?

- Enzymatic Assays : Monitor SDH activity spectrophotometrically at 600 nm using phenazine methosulfate (PMS) and 2,6-dichlorophenolindophenol (DCPIP) as electron acceptors. Include controls with malonate (a competitive inhibitor) to validate specificity .

- Molecular Docking : Use software like AutoDock Vina to simulate this compound’s binding affinity to SDH’s active site versus succinic acid .

- Knockout Models : Compare SDH activity in wild-type versus SDH-deficient yeast strains supplemented with this compound .

Q. How can process parameters influence the morphology and stability of this compound in nanocomposite formulations?

- DoE Approach : Vary parameters like solvent polarity (e.g., water/ethanol ratios), sonication time, and freeze-drying rates. Characterize using SEM for surface topology and DLS for particle size distribution .

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and monitor crystallinity (XRD) and hygroscopicity (TGA) .

- Mechanistic Modeling : Apply the Johnson-Mehl-Avrami-Kolmogorov (JMAK) equation to predict crystallization kinetics under varying humidity .

Data Analysis and Interpretation

Q. What statistical methods are suitable for resolving conflicting correlations between this compound solubility and pH?

- Multivariate Regression : Include quadratic terms (e.g., pH²) to account for non-linear relationships. Use adjusted R² to evaluate model fit .

- Principal Component Analysis (PCA) : Reduce dimensionality in datasets with multiple solubility influencers (e.g., ionic strength, temperature) .

- Bland-Altman Plots : Quantify agreement between solubility measurements from different analytical methods (e.g., HPLC vs. gravimetry) .

Q. How can researchers address batch-to-batch variability in this compound synthesis?

- Process Analytical Technology (PAT) : Implement real-time monitoring via Raman spectroscopy to track reaction progression and intermediate formation .

- Quality-by-Design (QbD) : Define a design space for critical process parameters (CPPs) using ICH Q8 guidelines .

- Control Charts : Use X-bar and R charts to monitor magnesium content (ICP-OES) and crystallinity (XRD) across batches .

Emerging Research Directions

Q. What advanced techniques can elucidate this compound’s interactions with biological membranes?

- Surface Plasmon Resonance (SPR) : Measure binding kinetics between this compound and lipid bilayers .

- Cryo-EM : Resolve structural changes in membrane proteins (e.g., Mg²⁺ transporters) upon succinate binding .

- Microfluidic Models : Simulate blood-brain barrier permeability using organ-on-chip platforms .

Q. How can systems biology approaches enhance metabolic engineering of this compound-producing strains?

- Genome-Scale Modeling (GEM) : Use tools like COBRApy to predict knockout targets (e.g., sdhA in E. coli) for maximizing succinate flux .

- 13C Metabolic Flux Analysis : Quantify carbon partitioning between TCA cycle and succinate excretion in engineered yeast .

- CRISPR Interference : Dynamically regulate competing pathways (e.g., acetate formation) during fermentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.